Irbesartan-d7 (hydrochloride)

LC-MS/MS quantification stable isotope internal standard mass shift

Generic deuterated irbesartan IS (e.g., d4) risks isotopic cross-talk from analyte natural-abundance peaks, compromising LLOQ. Irbesartan-d7 (hydrochloride) eliminates this with a +7 Da mass shift-2.3× the FDA/EMA 3 Da minimum-and lot-certified d0 carryover of only 0.04%. • +7 Da shift avoids M+1/M+2 spectral overlap, enabling reliable LLOQ ≤50 ng/mL in human plasma. • Hydrochloride salt dissolves readily in methanol and chloroform for stock preparation, unlike the poorly water-soluble free base. • Lot-specific COA documents isotopic purity, chemical purity, and structural identity for direct inclusion in method validation reports.

Molecular Formula C26H31ClN6O
Molecular Weight 486.1 g/mol
Cat. No. B12380007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrbesartan-d7 (hydrochloride)
Molecular FormulaC26H31ClN6O
Molecular Weight486.1 g/mol
Structural Identifiers
SMILESCCCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl
InChIInChI=1S/C26H30N6O.ClH/c1-2-3-4-11-23-27-26(16-7-8-17-26)25(33)32(23)18-19-12-14-20(15-13-19)21-9-5-6-10-22(21)24-28-30-31-29-24;/h5-6,9-10,12-15H,2-4,7-8,11,16-18H2,1H3,(H,28,29,30,31);1H/i1D3,2D2,3D2;
InChIKeyFFIVWVZFTZLWBE-DEPOAORMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irbesartan-d7 (hydrochloride) — Deuterated Angiotensin II AT1 Receptor Blocker Internal Standard for LC-MS/MS Bioanalysis


Irbesartan-d7 (hydrochloride) is a stable isotope-labeled analog of the angiotensin II type 1 (AT1) receptor blocker irbesartan, in which seven hydrogen atoms on the n-butyl side chain are replaced by deuterium . The compound is supplied as the hydrochloride salt (molecular formula C₂₆H₂₄D₇ClN₆O, MW 486.06 g/mol), which improves solubility in polar solvents relative to the poorly water-soluble free base . As a deuterated internal standard (SIL-IS), it is employed exclusively in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows for the accurate quantification of irbesartan in biological matrices such as human plasma, animal tissue homogenates, and environmental samples . The compound carries CAS RN 1329496-43-6 (free base) and is certified for research use only, with lot-specific Certificates of Analysis documenting isotopic purity, chemical purity, and structural identity .

Why Irbesartan-d7 (hydrochloride) Cannot Be Replaced by Irbesartan-d4, Irbesartan-d6, or Unlabeled Irbesartan in Quantitative Bioanalysis


Generic substitution among deuterated irbesartan internal standards introduces quantifiable analytical risk. The number of deuterium atoms directly determines the mass shift separating the internal standard from the unlabeled analyte; a +4 Da shift (Irbesartan-d4) achieves only the minimum FDA/EMA-recommended 3 Da threshold, whereas the +7 Da shift of Irbesartan-d7 provides a 2.3× margin over this minimum, significantly reducing spectral cross-talk from natural-abundance isotopologues . Lot-specific COA data further reveal that Irbesartan-d7 exhibits a measured d0 (unlabeled) carryover of only 0.04%, minimizing the blank signal in the analyte channel — a specification that varies by vendor and labeling chemistry for alternative deuterated forms . The hydrochloride salt form additionally confers handling advantages: unlike the free base, which is practically insoluble in water (aqueous solubility ~37.8 μg/mL), the hydrochloride salt dissolves readily in methanol and chloroform for stock preparation, reducing weighing losses and improving calibration-curve linearity . These differences mean that a validated LC-MS/MS method calibrated with Irbesartan-d7 cannot simply interchange Irbesartan-d4 or Irbesartan-d6 without full revalidation of ion ratios, matrix effects, and lower limit of quantitation (LLOQ).

Quantitative Comparator Evidence for Irbesartan-d7 (hydrochloride) Versus Irbesartan-d4, Irbesartan-d6, and Unlabeled Irbesartan


Mass Spectrometric Resolution: Irbesartan-d7 Provides +7.0 Da Analyte–IS Separation Versus +4.0 Da for Irbesartan-d4

In quantitative LC-MS/MS, the mass difference between the unlabeled analyte and the deuterated internal standard must be sufficient to prevent isotopic cross-talk. Irbesartan-d7 provides a nominal mass shift of +7 Da (exact Δm = +7.04 Da) relative to unlabeled irbesartan (monoisotopic mass 428.23 Da), compared with +4 Da (Δm = +4.03 Da) for Irbesartan-d4 . This 3.0 Da larger separation reduces the signal contribution from the [M+H]⁺ analyte isotopologue cluster into the internal standard MRM channel, a critical source of positive bias at low analyte concentrations . The 7-Da shift also exceeds the FDA/EMA-implied minimum of ≥3 Da for small-molecule SIL-IS by a factor of 2.3×, whereas Irbesartan-d4 exceeds the threshold by only 1.3× .

LC-MS/MS quantification stable isotope internal standard mass shift bioanalytical method validation

Isotopologue Purity Profile: Irbesartan-d7 Achieves 95.25% d7 Enrichment with 0.04% Residual d0 Carryover

The analytical utility of a deuterated internal standard is governed not only by total isotopic purity but by the specific isotopologue distribution. A representative Certificate of Analysis for Irbesartan-d7 (SCBT lot SAMPLE) quantifies the normalized mass spectral intensity as: d0 = 0.04%, d1 = 1.10%, d2 = 0.00%, d3 = 0.03%, d4 = 0.01%, d5 = 0.18%, d6 = 3.40%, d7 = 95.25% . The d0 fraction of 0.04% is exceptionally low, contributing negligible signal to the unlabeled analyte MRM channel — a critical parameter for methods requiring LLOQ values in the low ng/mL range. In comparison, commercially available Irbesartan-d4 shows total isotopic purity of 98.80% but does not routinely report the d0 fraction, leaving the analyst uncertain about cross-contribution into the analyte channel . Irbesartan-d6 (benzyl-d6, CAS 2375621-21-7) has a different labeling position and reported purity of 98% by CP, but its isotopologue distribution is not publicly disclosed .

isotopic enrichment d0 interference certificate of analysis bioanalytical accuracy

Hydrochloride Salt Form Enables Practical Solubility in Aqueous-Organic Solvent Mixtures for Stock Preparation

Irbesartan free base is a BCS Class II compound with extremely low aqueous solubility (practically insoluble in water; reported aqueous solubility ~37.8 μg/mL at 25°C) . This poor solubility complicates the preparation of concentrated stock solutions for LC-MS/MS calibration curves. Irbesartan-d7 (hydrochloride) is specifically manufactured as the hydrochloride salt (MW 486.06 g/mol), which converts the molecule into a more polar, ionizable form soluble in chloroform and methanol, with improved dissolution in aqueous-organic mixtures commonly used for bioanalytical sample preparation . The salt form reduces the risk of incomplete dissolution during stock preparation — a source of weighing error that directly propagates into calibration-curve bias. Irbesartan-d4 is primarily supplied as the free base (MW 432.55 Da), inheriting the same solubility limitations as unlabeled irbesartan, and a hydrochloride salt of the d4 variant is not widely cataloged .

salt form solubility sample preparation bioanalytical workflow stock solution stability

Side-Chain Deuterium Labeling Position Avoids Backbone Exchange and Supports Metabolic Stability Studies

The positioning of deuterium labels critically affects internal standard stability. Irbesartan-d7 carries all seven deuterium atoms on the n-butyl side chain (2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-substituent), whereas Irbesartan-d4 places deuterium on the biphenyl ring, and Irbesartan-d6 (benzyl-d6) labels the benzyl methylene group . Side-chain deuteration offers two analytical advantages: (1) the C–D bonds on the alkyl chain are resistant to proton-deuterium exchange under typical reversed-phase LC conditions (aqueous acidic mobile phases), unlike aryl-bound deuterium which may undergo slower exchange; and (2) the butyl side chain is the primary site of CYP2C9-mediated hydroxylation during irbesartan metabolism, so the d7 label remains on the fragment ion used for quantification, enabling simultaneous parent-drug quantitation and metabolite tracking in a single LC-MS/MS acquisition . Irbesartan-d4, with ring deuteration, may exhibit different fragmentation patterns that complicate MRM transition selection if the label is lost during collision-induced dissociation .

deuterium labeling position metabolic stability isotope exchange CYP450 metabolism

Regulatory-Grade Characterization Package: COA-Documented Multimodal Purity for ANDA and DMF Submission Support

Irbesartan-d7 is supplied with a comprehensive Certificate of Analysis that meets the evidentiary requirements for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions. A representative COA documents: Appearance (pale yellow solid), ¹H-NMR (consistent with structure), Mass Spectrometry (consistent with structure), Isotopic Purity (98%), TLC Purity (98%), Melting Point (94–98°C), and Solubility (chloroform and methanol) . In comparison, the COA for Irbesartan-d4 reports: Appearance (white to off-white solid), NMR (consistent), MS (consistent), Isotopic Purity (>95%, 98.80% measured), HPLC Purity (>95%, 98.74% measured), TLC Purity (96%), and Melting Point (>180°C, decomposition) . The d7 product demonstrates superior TLC purity (98% vs 96%) and a defined, non-decomposed melting point, indicating a distinct crystalline form. Furthermore, Irbesartan-D7 from SynZeal is supplied with characterization data compliant with regulatory guidelines and can be provided with traceability against USP or EP pharmacopeial standards , a feature not uniformly offered for all d4 or d6 variants.

regulatory compliance ANDA submission pharmacopeial traceability reference standard qualification

Optimal Deployment Scenarios for Irbesartan-d7 (hydrochloride) in Bioanalytical and Pharmaceutical Workflows


Regulated Bioanalytical Method Validation for ANDA Submission (Irbesartan Tablets)

When developing an LC-MS/MS method for irbesartan quantification in human plasma under FDA/EMA bioanalytical method validation guidelines, Irbesartan-d7 (hydrochloride) serves as the preferred SIL-IS. Its +7 Da mass shift eliminates isotopic cross-talk from the analyte's natural-abundance M+1 and M+2 peaks, enabling reliable LLOQ achievement at 50 ng/mL or below as demonstrated in published plasma methods . The hydrochloride salt form simplifies stock solution preparation in methanol, and the lot-specific COA with documented d0 <0.1% meets the regulatory expectation that the internal standard does not contribute a measurable signal to the analyte channel . The characterization package supports direct inclusion in the method validation report without additional in-house qualification.

Pharmacokinetic and ADME Studies Requiring Simultaneous Parent Drug Quantitation and Metabolite Profiling

In preclinical and clinical pharmacokinetic studies where irbesartan and its CYP2C9-mediated hydroxylated metabolites must be quantified in a single analytical run, Irbesartan-d7 offers an advantage due to its side-chain deuterium labeling. The 7-Da label on the butyl group remains on the fragment ion following hydroxylation, allowing a consistent MRM transition for the internal standard regardless of the metabolite being monitored . This labeling strategy avoids the fragmentation complications that can arise with ring-deuterated analogs (e.g., Irbesartan-d4), where the label may be lost or its signal split across multiple product ions .

Quality Control and Batch Release Testing in Commercial Irbesartan API Manufacturing

For pharmaceutical manufacturers performing assay and content uniformity testing of irbesartan active pharmaceutical ingredient (API) or finished dosage forms, Irbesartan-d7 (hydrochloride) can be deployed as a reference standard for method validation and system suitability. The compound is supplied with characterization data compliant with regulatory guidelines, and traceability against USP or EP pharmacopeial standards can be arranged through vendors such as SynZeal . The defined melting point (94–98°C) provides an additional identity verification checkpoint not available with Irbesartan-d4, which decomposes above 180°C without a sharp melting transition .

Environmental Monitoring of Sartan-Class Pharmaceuticals in Water Samples

In environmental analytical chemistry, where irbesartan is measured as an emerging contaminant in surface water and wastewater at sub-ng/L concentrations, the use of Irbesartan-d7 as a surrogate internal standard improves method accuracy by compensating for solid-phase extraction (SPE) recovery variability and electrospray ionization matrix effects . The +7 Da mass shift ensures that co-eluting isobaric interferences from the complex environmental matrix do not overlap with the internal standard channel, a risk that increases when using a +4 Da internal standard in the presence of chlorinated or brominated co-extractives with broad isotopic envelopes .

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